molecular formula C13H14O3 B7771534 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one CAS No. 19491-93-1

7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one

Cat. No. B7771534
CAS RN: 19491-93-1
M. Wt: 218.25 g/mol
InChI Key: HKJUWQFMRNKNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytotoxic and Bactericidal Activity : 7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives have shown significant cytotoxic and bactericidal activities. Specific compounds synthesized from this chemical have demonstrated high degrees of cytotoxicity and bactericidal effectiveness (Khan et al., 2003).

  • Antimicrobial Activity : Various derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one, synthesized through different chemical processes, have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, showing promising results (Čačić et al., 2009).

  • Antifungal and Antioxidant Activity : Certain synthesized compounds from 7-Hydroxy-4-methyl-2H-chromen-2-one have displayed potent antifungal activity, especially against Candida albicans, and excellent antioxidant properties (Khan et al., 2004).

  • Fluorescent Probes in Molecular Biology and Medicine : Some derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one have been synthesized and studied for their absorption and fluorescence characteristics, assessing their potential as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).

  • Synthesis of Novel Compounds : There's ongoing research into the synthesis of novel compounds using 7-Hydroxy-4-methyl-2H-chromen-2-one as a starting material. These compounds are further evaluated for various biological activities, including antimicrobial properties (Čačić et al., 2006).

  • Radical Scavenger Activity : Studies have also been conducted on the antioxidant properties of certain derivatives, exploring their capacity for radical-scavenging, which is crucial in developing therapeutic agents (Marino et al., 2016).

properties

IUPAC Name

7-hydroxy-4-methyl-3-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJUWQFMRNKNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418752
Record name 7-hydroxy-4-methyl-3-propylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19491-93-1
Record name 7-hydroxy-4-methyl-3-propylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This was prepared from 9 (1.72 g) in a similar manner to the preparation of 3. The yellow/brown crude product that obtained was fractionated by flash chromatography (chloroform/acetone, 20:1 to 1:1 gradient). The product that isolated was further purified by recrystallisation from ethyl acetate/hexane (2:3) to give 10 as creamy crystals (813 mg, 3.73 mmol, ca. 37%); mp 160-173° C. [Lit. [73] 171-173° C. (aq. ethanol)]; δH (400 MHz, DMSO-d6) 0.92 (3H, t, J=7.3 Hz, CH3), 1.45 (2H, sextet, J=7.5 Hz, —CH2CH2CH3), 2.36 (3H, s, C4-CH3), 2.51 (2H, t, J=7.7 Hz, —CH2CH2CH3), 6.67 (1H, d, J=2.4 Hz, C8-H), 6.79 (1H, dd, J=2.4 and 8.4 Hz, C6-H), 7.60 (1H, d, J=8.8 Hz, C5-H) and 10.38 (1H, br s, exchanged with D2O, OH); MS (FAB+) m/z (rel. intensity) 437.2[10, (2M+H)+], 219.2[100, (M+H)+]; MS (FAB−) m/z (rel. intensity) 435.2[12, (2M−H)−], 371.1[15, (M+NBA)−], 217.1[100, (M−H)−]; HRMS (FAB+) m/z 219.10300 [(M+H)+], calcd for C13H15O3 219.10212. Found: C, 71.7; H, 6.49; C13H14O3 requires C, 71.53; H, 6.47%.
Name
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
chloroform acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Reactant of Route 3
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Reactant of Route 4
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Reactant of Route 5
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Reactant of Route 6
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.